molecular formula C8H8FNO2S B067438 Methyl 3-amino-6-fluoro-2-sulfanylbenzoate CAS No. 192948-04-2

Methyl 3-amino-6-fluoro-2-sulfanylbenzoate

Cat. No.: B067438
CAS No.: 192948-04-2
M. Wt: 201.22 g/mol
InChI Key: UDBSMFZRKIKHRQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-fluoro-2-sulfanylbenzoate is an aromatic compound with the molecular formula C8H8FNO2S It is characterized by the presence of an amino group, a fluorine atom, and a sulfanyl group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-6-fluoro-2-sulfanylbenzoate typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Thiol Substitution: The final step involves the substitution of a hydrogen atom with a sulfanyl group using thiolating agents like thiourea.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-fluoro-2-sulfanylbenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Methyl 3-amino-6-fluoro-2-sulfonylbenzoate.

    Reduction: Methyl 3-amino-6-fluoro-2-aminobenzoate.

    Substitution: Methyl 3-amino-6-substituted-2-sulfanylbenzoate.

Scientific Research Applications

Methyl 3-amino-6-fluoro-2-sulfanylbenzoate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-fluoro-2-sulfanylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in halogen bonding. The sulfanyl group can undergo redox reactions, influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-6-chloro-2-sulfanylbenzoate
  • Methyl 3-amino-6-bromo-2-sulfanylbenzoate
  • Methyl 3-amino-6-iodo-2-sulfanylbenzoate

Uniqueness

Methyl 3-amino-6-fluoro-2-sulfanylbenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 3-amino-6-fluoro-2-sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2S/c1-12-8(11)6-4(9)2-3-5(10)7(6)13/h2-3,13H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBSMFZRKIKHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573493
Record name Methyl 3-amino-6-fluoro-2-sulfanylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192948-04-2
Record name Methyl 3-amino-6-fluoro-2-sulfanylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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